molecular formula C24H24N2O3S B2763251 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-74-0

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2763251
CAS No.: 898447-74-0
M. Wt: 420.53
InChI Key: PITLWQHNYUMSLA-UHFFFAOYSA-N
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Description

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline moiety, which is further connected to a benzamide structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism, making it a crucial target in the management of type 2 diabetes.

Mode of Action

The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased concentration of incretins, hormones that stimulate a decrease in blood glucose levels.

Biochemical Pathways

By inhibiting DPP-4, the compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are released in response to a meal and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects, leading to better glucose control .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied . Key factors assessed include volume of distribution, fraction unbound, blood-brain barrier permeability, and CNS permeability . These factors significantly impact the compound’s bioavailability and its overall therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve improved glucose control. By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and suppresses glucagon release. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual patient factors, such as genetic variations, can also influence the compound’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiolates

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Reduced amine derivatives

    Substitution: Azide or thiolate substituted derivatives

Scientific Research Applications

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. The presence of the tosyl group also adds to its distinct properties, making it a valuable compound for various research applications.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLWQHNYUMSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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